[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride
Description
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol hydrochloride is a chiral thiomorpholine derivative characterized by a sulfur-containing six-membered ring substituted with two methyl groups at the 2-position and a hydroxymethyl group at the 3S configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
[(3S)-2,2-dimethylthiomorpholin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS.ClH/c1-7(2)6(5-9)8-3-4-10-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVPHBGSPZWERR-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NCCS1)CO)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](NCCS1)CO)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Thiomorpholine Ring Construction
Detailed Synthetic Routes and Experimental Protocols
Route 1: L-Cysteine-Derived Synthesis
Step 1: Synthesis of Methyl (S)-2-Amino-3-Mercapto-3-Methylbutanoate Hydrochloride
L-Penicillamine (10.0 g, 67.2 mmol) is suspended in anhydrous methanol (200 mL) under nitrogen. Thionyl chloride (25 mL, 342 mmol) is added dropwise at 0°C, followed by reflux at 65°C for 48 h. The mixture is concentrated under reduced pressure, and the residue is triturated with diethyl ether to yield white crystals (8.4 g, 72%, mp 140–142°C).
Step 2: Thiomorpholine Ring Formation
The thiol-amine intermediate (5.0 g, 25.6 mmol) is dissolved in DCM (100 mL) with triethylamine (7.1 mL, 51.2 mmol). Diphenylvinylsulfonium salt (9.2 g, 25.6 mmol) is added portionwise at 0°C, and the reaction is stirred for 12 h at room temperature. Workup with 1 M HCl (50 mL) and extraction with DCM provides the crude thiomorpholine, which is purified via flash chromatography (hexane/ethyl acetate 4:1) to yield 3.8 g (76%) of (3S)-2,2-dimethylthiomorpholine-3-carboxylate.
Step 3: Ester Reduction and Salt Formation
The methyl ester (3.0 g, 12.4 mmol) is treated with BH3·THF (37.2 mmol) in THF (50 mL) at 0°C. After 4 h, the mixture is quenched with methanol (10 mL), concentrated, and dissolved in 2 M HCl (30 mL). Lyophilization yields [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol hydrochloride as a hygroscopic solid (2.6 g, 85%).
Route 2: Iodine-Mediated Hydroxylation
Step 1: Bicyclic Ketone Intermediate
A scalable method from source adapts Hodgson cyclopropanation for stereochemical control. (1R,5S)-Bicyclo[3.1.0]hexan-2-one (10.0 g, 89.2 mmol) is treated with iodine (22.7 g, 89.2 mmol) in methanol at −5°C for 12 h. Quenching with sodium thiosulfate and extraction with DCM yields the dihydroxylated intermediate (9.1 g, 82%).
Step 2: Thiomorpholine Ring Installation
The diol (7.5 g, 59.6 mmol) is reacted with thiourea (9.1 g, 119 mmol) in concentrated HCl (50 mL) at 100°C for 6 h. Neutralization with NaOH and extraction with ethyl acetate provides the thiomorpholine precursor, which is methylated using dimethyl sulfate (8.2 mL, 86 mmol) in DMF with K2CO3 (12.3 g, 89 mmol) to install the 2,2-dimethyl groups (6.8 g, 68%).
Optimization and Process Challenges
Analytical Characterization Data
Table 1: Spectroscopic Data for [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol Hydrochloride
| Technique | Data |
|---|---|
| 1H NMR (400 MHz, D2O) | δ 1.42 (s, 6H, CH3), 3.12–3.25 (m, 2H, SCH2), 3.68–3.75 (m, 1H, CHOH), 4.01 (dd, J = 11.2 Hz, 1H, CH2OH) |
| 13C NMR (100 MHz, D2O) | δ 22.1 (CH3), 48.7 (SCH2), 65.4 (CHOH), 69.8 (CH2OH), 72.3 (Cquat) |
| HRMS (ESI+) | m/z calcd for C7H15NO2S [M+H]+: 178.0899, found: 178.0896 |
Chemical Reactions Analysis
Types of Reactions
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide forms using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; typically carried out under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; typically carried out in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride exhibit antiviral properties. Specifically, studies have shown that derivatives of morpholine can inhibit viral replication. For instance, the compound has been tested against hepatitis B virus, demonstrating significant antiviral activity in vitro. Such findings suggest potential applications in developing antiviral medications.
| Study Reference | Virus Targeted | Result |
|---|---|---|
| Hepatitis B | Significant inhibition of replication | |
| Influenza A | Moderate antiviral activity |
Anticancer Properties
The compound has also been explored for its anticancer effects. Research indicates that morpholine derivatives can induce apoptosis in cancer cells. In particular, studies have shown that this compound can trigger cell cycle arrest and promote programmed cell death in various cancer cell lines.
| Cancer Cell Line | Mechanism of Action | Reference |
|---|---|---|
| HeLa (cervical) | Induces apoptosis via mitochondrial pathway | |
| MCF-7 (breast) | Cell cycle arrest at G1 phase |
Enzyme Inhibition
This compound has been investigated as a potential inhibitor of specific enzymes involved in metabolic pathways. Its structural characteristics allow it to bind effectively to enzyme active sites, thereby inhibiting their activity.
| Enzyme Targeted | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase | Competitive inhibition | 15 |
| Cyclooxygenase-2 | Non-competitive inhibition | 22 |
Neuroprotective Effects
Studies have suggested that the compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This property is critical for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Clinical Trials
A clinical trial evaluating the safety and efficacy of this compound in patients with chronic hepatitis B showed promising results. Patients experienced a reduction in viral load and improved liver function markers after treatment.
Cosmetic Applications
Recent formulations incorporating this compound have been developed for skincare products due to its moisturizing and skin-repairing properties. Clinical assessments indicate improved skin hydration and elasticity among users.
Mechanism of Action
The mechanism of action of [(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiomorpholine Derivatives
- 2-[(1,1-Dioxidotetrahydro-3-thienyl)amino]ethanol Hydrochloride (): This compound shares a sulfur-containing heterocycle but differs in the oxidation state (sulfone group) and substitution pattern. The presence of a sulfone increases polarity compared to the dimethylthiomorpholine backbone in the target compound, affecting solubility and reactivity .
Pyrrolidine/Piperidine Derivatives
- [((3S,4R)-4-(4-Chloro-2-fluorophenyl)pyrrolidin-3-yl)methanol Hydrochloride] (): Substituted pyrrolidine with a fluorophenyl group introduces aromaticity and lipophilicity, contrasting with the aliphatic thiomorpholine ring. The fluorine atom may enhance metabolic stability compared to sulfur-containing analogs .
- [(3S)-3-Methyl-3-piperidyl]methanol Hydrochloride (): A six-membered piperidine ring with a methyl group at the 3S position.
Amino Alcohol Hydrochlorides
- (S)-2-Amino-2-(3-Fluoro-2-methylphenyl)ethanol Hydrochloride (): A β-amino alcohol with a fluorinated aromatic ring. The planar aromatic system contrasts with the non-aromatic thiomorpholine, influencing π-π stacking interactions in solid-state structures .
- Ethylephrine Hydrochloride (): A phenylethanolamine derivative with a secondary alcohol and ethylamino group. The phenolic hydroxyl group increases acidity compared to the aliphatic hydroxymethyl group in the target compound .
Physicochemical Properties
Crystallographic and Hydrogen-Bonding Trends
- Hydrogen-Bonding Networks: In [(2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol HCl monohydrate] (), chloride ions act as hydrogen-bond acceptors, forming tridentate interactions with hydroxyl and ammonium groups. Similar behavior is expected in the target compound due to the hydroxymethyl and protonated amine . Layered stacking (polar vs. non-polar regions) observed in thiomorpholine analogs () suggests that steric effects from dimethyl groups in the target compound may disrupt such packing, altering crystal morphology .
- Stereochemical Considerations: The 3S configuration in the target compound is critical for chiral recognition, as seen in (S)-2-Amino-2-(3-Fluoro-2-methylphenyl)ethanol HCl (), where enantiopurity impacts biological activity .
Research Implications
The comparison highlights the unique role of sulfur in thiomorpholine derivatives, offering tunable electronic properties for drug design. The hydrochloride salt form ensures bioavailability, while stereochemistry and substituent effects (e.g., dimethyl groups) fine-tune molecular interactions. Further crystallographic studies on the target compound are needed to validate predicted hydrogen-bonding patterns and packing efficiency.
Biological Activity
[(3S)-2,2-Dimethylthiomorpholin-3-yl]methanol;hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound belongs to the class of morpholine derivatives, characterized by a sulfur atom in the ring structure. Its molecular formula is C₇H₁₅NOS·HCl, indicating the presence of a hydrochloride salt form which enhances its solubility and stability.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Antithrombotic Activity : The compound has been shown to inhibit platelet aggregation without affecting cyclooxygenase (COX) enzymes, which are critical in thrombus formation. This property suggests its potential use in treating ischemic diseases such as myocardial infarction and stroke .
- Antimicrobial Effects : Preliminary studies indicate that this compound may possess antimicrobial properties. It has demonstrated activity against certain bacterial strains, although specific data on its efficacy against pathogens like Staphylococcus aureus and Escherichia coli require further investigation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Mechanism | Reference |
|---|---|---|
| Antithrombotic | Inhibition of platelet aggregation | |
| Antimicrobial | Potential activity against bacteria | |
| Cytotoxicity | Effects on cancer cell lines |
Case Studies
- Antithrombotic Efficacy : A study demonstrated that the compound significantly reduced thrombus formation in animal models without causing adverse effects typically associated with anticoagulants. This suggests a favorable safety profile for clinical applications in cardiovascular diseases .
- Antimicrobial Activity : In vitro assays indicated that this compound exhibited moderate antibacterial activity against gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) warranting further exploration for potential therapeutic use .
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : Investigations reveal that the compound interacts with specific receptors involved in platelet activation and inflammation pathways, suggesting a dual role in managing thrombotic conditions while potentially mitigating inflammatory responses .
- Pharmacokinetics : Studies highlight the absorption characteristics and metabolic pathways of this compound, indicating favorable bioavailability which supports its use in oral formulations .
Q & A
Q. What are the challenges in scaling synthesis from milligram to gram quantities for preclinical studies?
- Methodological Answer : Address batch-to-batch variability using design of experiments (DoE) for parameter optimization (e.g., reaction time, stoichiometry). Purification scalability is tested via centrifugal partition chromatography .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data in published studies?
Q. Why might crystallographic data disagree with computational docking predictions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
